N-(3-morpholinopropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Overview
Description
N-(3-morpholinopropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: is a synthetic organic compound that features a morpholine ring, a triazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholinopropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloropropylamine with morpholine to form N-(3-morpholinopropyl)amine.
Acylation Reaction: The intermediate is then reacted with 2-bromoacetyl bromide to form N-(3-morpholinopropyl)-2-bromoacetamide.
Triazole Formation: Finally, the bromoacetamide is reacted with 1H-1,2,4-triazole under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholinopropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the morpholine or triazole rings.
Reduction: Amines or alcohols derived from the reduction of the acetamide group.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
N-(3-morpholinopropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, or anticancer agent.
Biological Research: The compound can be used as a tool to study enzyme inhibition or receptor binding.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-morpholinopropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric sites, thereby preventing substrate binding.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-morpholinopropyl)-2-(1H-1,2,3-triazol-1-yl)acetamide: Similar structure but with a different triazole ring.
N-(3-morpholinopropyl)-2-(1H-imidazol-1-yl)acetamide: Contains an imidazole ring instead of a triazole ring.
Uniqueness
N-(3-morpholinopropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is unique due to the presence of both the morpholine and 1H-1,2,4-triazole rings, which confer specific chemical and biological properties that are not found in compounds with different ring systems.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(1,2,4-triazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2/c17-11(8-16-10-12-9-14-16)13-2-1-3-15-4-6-18-7-5-15/h9-10H,1-8H2,(H,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBVPDIEKJVGQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CN2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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